![molecular formula C15H16Cl2O6 B14309659 Diethyl [(2,4-dichlorophenoxy)acetyl]propanedioate CAS No. 111048-98-7](/img/structure/B14309659.png)
Diethyl [(2,4-dichlorophenoxy)acetyl]propanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl [(2,4-dichlorophenoxy)acetyl]propanedioate is an organic compound that belongs to the class of malonic esters It is characterized by the presence of a 2,4-dichlorophenoxy group attached to an acetyl group, which is further connected to a propanedioate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of diethyl [(2,4-dichlorophenoxy)acetyl]propanedioate typically involves the alkylation of diethyl malonate with 2,4-dichlorophenoxyacetyl chloride. The reaction is carried out in the presence of a base, such as sodium ethoxide, in an ethanol solvent. The general reaction scheme is as follows:
Formation of Enolate Ion: Diethyl malonate is treated with sodium ethoxide to form the enolate ion.
Alkylation: The enolate ion reacts with 2,4-dichlorophenoxyacetyl chloride to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified through distillation or recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
Diethyl [(2,4-dichlorophenoxy)acetyl]propanedioate undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the 2,4-dichlorophenoxy group.
Hydrolysis: The ester groups in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.
Decarboxylation: Upon heating, the compound can undergo decarboxylation to form substituted monocarboxylic acids.
Common Reagents and Conditions
Sodium Ethoxide: Used as a base to form the enolate ion.
2,4-Dichlorophenoxyacetyl Chloride: Used as the alkylating agent.
Ethanol: Common solvent for the reaction.
Major Products
Substituted Malonic Esters: Formed through alkylation reactions.
Carboxylic Acids: Formed through hydrolysis and decarboxylation reactions.
Aplicaciones Científicas De Investigación
Diethyl [(2,4-dichlorophenoxy)acetyl]propanedioate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds.
Agriculture: May be used in the synthesis of herbicides and pesticides.
Mecanismo De Acción
The mechanism of action of diethyl [(2,4-dichlorophenoxy)acetyl]propanedioate involves its interaction with specific molecular targets. The compound can act as an alkylating agent, modifying the structure of target molecules. The pathways involved include:
Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions, leading to the formation of new chemical bonds.
Hydrolysis and Decarboxylation: These reactions can alter the structure and function of the compound, leading to the formation of active metabolites.
Comparación Con Compuestos Similares
Diethyl [(2,4-dichlorophenoxy)acetyl]propanedioate can be compared with other malonic esters, such as diethyl malonate and diethyl [(2,4-dichlorophenoxy)acetyl]malonate. The unique feature of this compound is the presence of the 2,4-dichlorophenoxy group, which imparts distinct chemical properties and reactivity.
Similar Compounds
Diethyl Malonate: A simpler malonic ester without the 2,4-dichlorophenoxy group.
Diethyl [(2,4-dichlorophenoxy)acetyl]malonate: Similar structure but with different substituents.
This detailed article provides an overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Número CAS |
111048-98-7 |
|---|---|
Fórmula molecular |
C15H16Cl2O6 |
Peso molecular |
363.2 g/mol |
Nombre IUPAC |
diethyl 2-[2-(2,4-dichlorophenoxy)acetyl]propanedioate |
InChI |
InChI=1S/C15H16Cl2O6/c1-3-21-14(19)13(15(20)22-4-2)11(18)8-23-12-6-5-9(16)7-10(12)17/h5-7,13H,3-4,8H2,1-2H3 |
Clave InChI |
IQXSEFXRUVEMSJ-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(C(=O)COC1=C(C=C(C=C1)Cl)Cl)C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


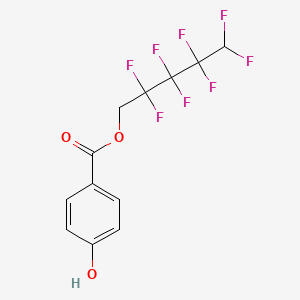
![2,2'-{[(2-Hydroxyethyl)azanediyl]bis(methylene)}bis(4,6-dimethylphenol)](/img/structure/B14309578.png)
![Dimethyl 4-formyl-4-[2-(phenylsulfanyl)ethyl]heptanedioate](/img/structure/B14309595.png)
![Silane, [2,2-bis(4-methoxyphenyl)ethenyl]trimethyl-](/img/structure/B14309598.png)
![1,4-Bis(trifluoromethyl)-7-oxabicyclo[2.2.1]heptane](/img/structure/B14309601.png)
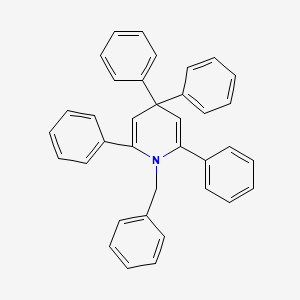
![2-[Bis(2-fluoro-2,2-dinitroethoxy)methoxy]-1-fluoro-1,1-dinitropropane](/img/structure/B14309608.png)
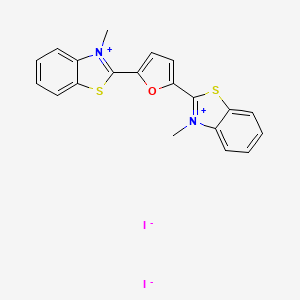
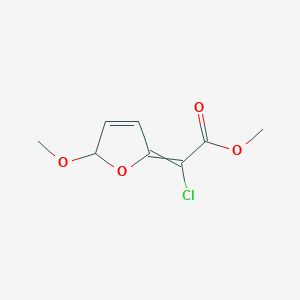
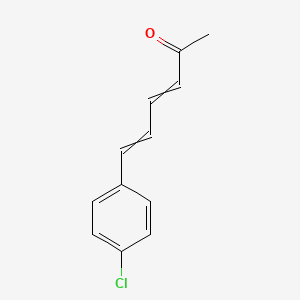
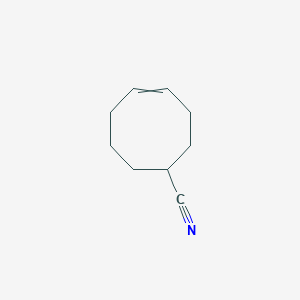


![N-[(Diphenylphosphoryl)oxy]propanimidoyl chloride](/img/structure/B14309637.png)
